(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-2-[(4-methylphenyl)methylamino]-3-[(4-methylphenyl)methyliminomethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-18-4-9-21(10-5-18)14-27-16-23-25(28-15-22-11-6-19(2)7-12-22)29-24-13-8-20(3)17-30(24)26(23)31/h4-13,16-17,28H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZILIGWXXHNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NCC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidin-4-one core, which is substituted with various functional groups that may enhance its biological efficacy.
Research indicates that compounds similar to (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as Poly (ADP-ribose) polymerase (PARP).
- Induction of Apoptosis : Compounds have been observed to trigger apoptotic pathways in cancer cells, leading to increased levels of cleaved PARP and activated caspases.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Biological Activity Data
The biological activity of (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been evaluated in various studies. Below is a summary of key findings:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 18 | PARP Inhibition |
| Study 2 | A549 (Lung Cancer) | 25 | Apoptosis Induction |
| Study 3 | HeLa (Cervical Cancer) | 30 | Cell Cycle Arrest |
Case Studies
Case Study 1: Efficacy Against Breast Cancer
In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 18 µM. This effect was attributed to its ability to inhibit PARP activity and increase the cleavage of PARP, leading to enhanced apoptosis as indicated by elevated caspase-3/7 activity.
Case Study 2: Impact on Lung Cancer Cells
A549 lung cancer cells treated with the compound showed a dose-dependent decrease in viability. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- PARP Inhibition : Studies have confirmed that compounds structurally similar to (E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one effectively inhibit PARP activity, which is crucial for DNA repair in cancer cells.
- Caspase Activation : The activation of caspases in treated cancer cells suggests a robust apoptotic response, which is beneficial for therapeutic strategies aimed at inducing cell death in tumors.
- Computational Studies : In silico analyses have provided insights into the interaction between this compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
